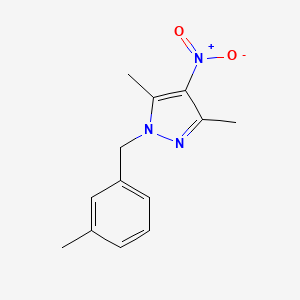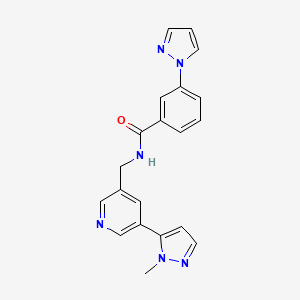
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for detecting nitric oxide (NO) in living cells. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has also been used as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species (ROS) that can kill cancer cells. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's ability to selectively target cancer cells makes it a promising candidate for PDT.
Wirkmechanismus
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's mechanism of action is not fully understood, but it is believed to involve the formation of a nitrosothiol (RS-NO) intermediate, which reacts with NO to produce a fluorescent product. In PDT, 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole generates ROS upon activation by light, which can damage cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been shown to have low toxicity and high selectivity for cancer cells in vitro. It has also been shown to be stable in biological systems and capable of detecting NO in living cells. However, further studies are needed to determine its long-term effects and potential toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's advantages for lab experiments include its high selectivity for cancer cells, stability in biological systems, and ability to detect NO in living cells. Its limitations include the lack of understanding of its mechanism of action and potential toxicity in vivo.
Zukünftige Richtungen
For 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole research include further studies on its mechanism of action, toxicity, and potential applications in other fields, such as imaging and sensing. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's potential as a photosensitizer for PDT also warrants further investigation, particularly in clinical trials. Additionally, the development of new synthesis methods for 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole may lead to improved efficiency and yield, making it more accessible for research and potential applications.
Synthesemethoden
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole can be synthesized using several methods, including the reaction between 3-methylbenzylamine and 4,4-dimethyl-2-nitro-1H-pyrazol-1-ol in the presence of a catalyst. Another method involves the reaction between 3-methylbenzylamine and 4,4-dimethyl-1,2-dihydropyrazol-3-one, followed by nitration and dehydrogenation.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFLYRHBRCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2720002.png)
![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)


![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)
![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)


![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)
